CID 131857451
CAS No.:
Cat. No.: VC18731021
Molecular Formula: C24H48BiO6
Molecular Weight: 641.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H48BiO6 |
|---|---|
| Molecular Weight | 641.6 g/mol |
| Standard InChI | InChI=1S/3C8H16O2.Bi/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10); |
| Standard InChI Key | MWXWNYHYPMRCHN-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.[Bi] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central bismuth(III) ion coordinated by three 2-ethylhexanoate anions. This tridentate coordination is evident from its SMILES representation:
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The 2-ethylhexanoate ligands contribute to the molecule's lipophilic nature, enhancing solubility in organic solvents like xylene . X-ray crystallography studies of analogous bismuth carboxylates suggest a trigonal prismatic geometry, though specific structural data for this compound requires further experimental validation .
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 67874-71-9 | |
| IUPAC Name | Bismuth;2-ethylhexanoic acid | |
| InChI Key | MWXWNYHYPMRCHN-UHFFFAOYSA-N | |
| PubChem CID | 131857451 |
Physicochemical Properties
Computed properties reveal a hydrogen bond donor count of 3 and acceptor count of 6, consistent with its triply deprotonated carboxylic acid groups . With 15 rotatable bonds, the molecule exhibits significant conformational flexibility, influencing its reactivity in solution-phase reactions . The exact mass of 641.32549 Da matches theoretical predictions for .
Synthesis and Industrial Production
Manufacturing Process
Industrial synthesis typically involves the reaction of bismuth(III) oxide with 2-ethylhexanoic acid in a xylene solvent:
.
The process requires careful temperature control (80-120°C) to prevent ligand decomposition . Final products are standardized to 70% w/v solutions for consistent handling and application .
Quality Control Parameters
Vendor specifications indicate ≥99.99% metal basis purity, with residual solvent levels strictly monitored . Batch-to-batch consistency is ensured through:
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FT-IR verification of carboxylate stretching frequencies (1540-1610 cm⁻¹)
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Atomic absorption spectroscopy for bismuth content
Functional Applications
Catalytic Uses
In polyurethane foam production, CID 131857451 acts as a potent catalyst for the reaction between isocyanates and polyols. Its effectiveness stems from:
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Lewis acidity: Bismuth's vacant orbitals facilitate nucleophilic attack on isocyanate groups
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Thermal stability: Maintains activity up to 180°C without degradation
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Low toxicity: Safer alternative to traditional lead or mercury catalysts
Materials Science Innovations
Recent patent filings (analyzed through PubChem's co-occurrence data) highlight emerging applications:
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Conductive inks: Bismuth complexes enable low-temperature sintering of printed electronics
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Photocatalysts: Modified derivatives show promise in visible-light-driven water splitting
| Parameter | Value | Reference |
|---|---|---|
| LD50 (oral, rat) | >2000 mg/kg | |
| Flash Point | 27°C (xylene) | |
| Recommended PPE | Nitrile gloves, vapor respirator |
Environmental Considerations
While bismuth is generally considered environmentally benign, the xylene solvent (comprising 30% of commercial formulations) requires strict containment. Spill management protocols mandate absorption with inert materials followed by disposal as hazardous waste .
Research Frontiers and Development
Biomedical Explorations
Preliminary studies suggest potential in:
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Antimicrobial coatings: Bismuth's oligodynamic effect combats biofilm formation
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Radiotherapy enhancers: High-Z bismuth improves tumor dose deposition
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Antacid formulations: Controlled-release gastric protectants
Green Chemistry Initiatives
Efforts to replace xylene with bio-based solvents (e.g., limonene derivatives) aim to improve the compound's sustainability profile. A 2024 pilot study achieved 92% solvent substitution without compromising catalytic activity .
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